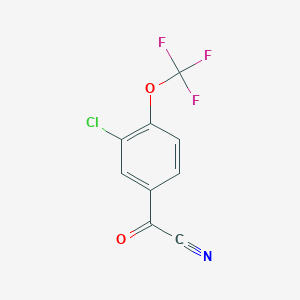

2-Fluoro-3-methylbenzamide

Übersicht

Beschreibung

2-Fluoro-3-methylbenzamide is a chemical compound with the CAS Number: 1003712-12-6 . It has a molecular weight of 153.16 . The compound is solid in physical form .

Molecular Structure Analysis

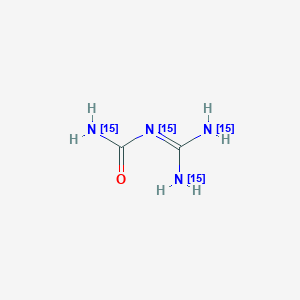

The InChI code for 2-Fluoro-3-methylbenzamide is1S/C8H8FNO/c1-5-3-2-4-6 (7 (5)9)8 (10)11/h2-4H,1H3, (H2,10,11) . This indicates that the compound has 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzamide is a solid compound .Wissenschaftliche Forschungsanwendungen

Fluorescence-Based Materials and Techniques

2-Fluoro-3-methylbenzamide: is a compound that can be utilized in the development of single-benzene-based fluorophores (SBBFs). These fluorophores are crucial in fluorescence-based materials and techniques, which are widely used in various research fields and industries . The electron-donor and acceptor type dipolar structure within a compact benzene backbone of SBBFs makes them suitable for applications in analytical, imaging, and sensing techniques.

Pharmaceutical Drug Design

In pharmaceutical research, the introduction of fluorine atoms into drug molecules is a common strategy to enhance their metabolic stability, potency, and selectivity . 2-Fluoro-3-methylbenzamide could serve as a building block in the design of fluorinated drugs, leveraging the unique properties of fluorine to improve drug efficacy and pharmacokinetics.

Material Science

The compound’s potential in material science lies in its ability to modify surface properties. It can be used to create low surface energy materials, which are valuable in developing non-stick coatings and self-lubricating materials . This application is particularly relevant in creating advanced materials with specific desired properties.

Analytical Chemistry

2-Fluoro-3-methylbenzamide: can be a precursor for synthesizing various analytical reagents. Its fluorinated structure is beneficial in the synthesis of compounds used for HPLC and other chromatography techniques, where it can contribute to the separation and identification of complex mixtures .

Environmental Science

In environmental science, fluorinated compounds like 2-Fluoro-3-methylbenzamide can be used to develop sensors and materials for pollutant detection and treatment. Nanozymes, which mimic enzyme-like properties, can benefit from the incorporation of fluorinated compounds to enhance their catalytic activity and stability .

Biotechnology

The biotechnological applications of 2-Fluoro-3-methylbenzamide include its use in proteomics research. It can be part of the synthesis of peptides and proteins, or as a tag for protein identification and quantification, aiding in the study of complex biological systems .

Industrial Applications

Fluorinated compounds are integral in the production of polymers and oligomers with low surface energy, which are used in various industrial applications2-Fluoro-3-methylbenzamide could be involved in the synthesis of such materials, contributing to the development of high-performance industrial products .

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro-3-methylbenzamide may play a role in the discovery and development of new drugs. Its fluorinated structure can be advantageous in creating compounds with improved pharmacological profiles, such as increased potency and selectivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUGAHUMBSWRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662796 | |

| Record name | 2-Fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methylbenzamide | |

CAS RN |

1003712-12-6 | |

| Record name | 2-Fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)

![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)

![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)

![3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500094.png)